(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one (S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 572923-03-6
VCID: VC17250602
InChI: InChI=1S/C16H15NO3/c1-19-14-9-5-8-13(10-14)17-15(11-20-16(17)18)12-6-3-2-4-7-12/h2-10,15H,11H2,1H3/t15-/m1/s1
SMILES:
Molecular Formula: C16H15NO3
Molecular Weight: 269.29 g/mol

(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one

CAS No.: 572923-03-6

Cat. No.: VC17250602

Molecular Formula: C16H15NO3

Molecular Weight: 269.29 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one - 572923-03-6

Specification

CAS No. 572923-03-6
Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
IUPAC Name (4S)-3-(3-methoxyphenyl)-4-phenyl-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C16H15NO3/c1-19-14-9-5-8-13(10-14)17-15(11-20-16(17)18)12-6-3-2-4-7-12/h2-10,15H,11H2,1H3/t15-/m1/s1
Standard InChI Key BURUWCICNVETPL-OAHLLOKOSA-N
Isomeric SMILES COC1=CC=CC(=C1)N2[C@H](COC2=O)C3=CC=CC=C3
Canonical SMILES COC1=CC=CC(=C1)N2C(COC2=O)C3=CC=CC=C3

Introduction

Structural and Stereochemical Features

The oxazolidin-2-one core confers rigidity and chirality, making it a valuable scaffold in organic synthesis. The (S)-configuration at position 3 ensures enantioselective interactions in catalytic processes. Key structural attributes include:

Electronic and Steric Properties

  • 3-Methoxyphenyl Group: The methoxy substituent (-OCH₃) donates electron density via resonance, enhancing the aromatic ring’s nucleophilicity. This group also introduces steric bulk, influencing diastereoselectivity in reactions .

  • 4-Phenyl Group: The phenyl ring at position 4 contributes to π-π stacking interactions and stabilizes transition states in asymmetric transformations .

Spectroscopic Characterization

While specific NMR or IR data for (S)-3-(3-methoxyphenyl)-4-phenyloxazolidin-2-one are unavailable, analogous oxazolidinones exhibit characteristic signals:

  • ¹H NMR: Protons adjacent to the carbonyl group (C=O) resonate at δ 4.0–5.5 ppm, while aromatic protons appear at δ 6.5–8.0 ppm .

  • ¹³C NMR: The carbonyl carbon typically appears at δ 155–165 ppm .

Synthetic Strategies

Oxazolidin-2-ones are commonly synthesized via cyclization of β-amino alcohols or through asymmetric aldol-Curtius sequences. Although no direct synthesis of (S)-3-(3-methoxyphenyl)-4-phenyloxazolidin-2-one is documented, the following routes are plausible:

Asymmetric Aldol-Curtius Approach

The PMC study details a method for 4,5-disubstituted oxazolidin-2-ones using chiral auxiliaries (e.g., thiazolidinethiones) and nucleophilic azidation. Adapting this protocol:

  • Asymmetric Aldol Reaction: A chiral auxiliary (e.g., N-acylthiazolidinethione) directs the stereoselective formation of the β-hydroxyamide intermediate.

  • Curtius Rearrangement: Treatment with trimethylsilyl azide (Me₃SiN₃) induces intramolecular cyclization to form the oxazolidinone ring .

Hypothetical Pathway:

3-Methoxyphenylglycine+BenzaldehydeChiral Catalystβ-HydroxyamideMe₃SiN₃(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one\text{3-Methoxyphenylglycine} + \text{Benzaldehyde} \xrightarrow{\text{Chiral Catalyst}} \text{β-Hydroxyamide} \xrightarrow{\text{Me₃SiN₃}} \text{(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one}

CO₂-Mediated Cyclization

The RSC study demonstrates cyclic carbamate synthesis from amino alcohols and CO₂. For this compound:

  • Amino Alcohol Precursor: React 3-methoxybenzylamine with styrene oxide to form the β-amino alcohol.

  • CO₂ Insertion: Under catalytic conditions (e.g., MgO), CO₂ inserts into the N–H bond, followed by cyclization .

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Catalysis

Oxazolidinones serve as transient chiral directors in aldol, Michael, and Diels-Alder reactions. The 3-methoxyphenyl group could enhance enantioselectivity in ketone reductions or epoxidations .

Case Study:
In the synthesis of (−)-cytoxazone , a related oxazolidinone enabled >90% enantiomeric excess (ee) during aldol reactions. Similar outcomes are anticipated for this compound.

Challenges and Future Directions

  • Stereochemical Purity: Ensuring >99% ee requires optimized chiral catalysts or resolution techniques .

  • Scalability: CO₂-based methods offer greener synthesis but need pressure-tolerant reactors.

  • Biological Profiling: In vitro assays (e.g., kinase inhibition) are needed to validate therapeutic potential.

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